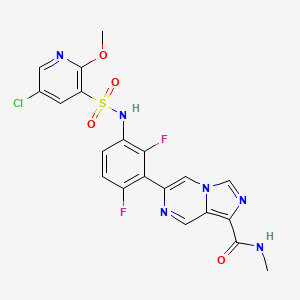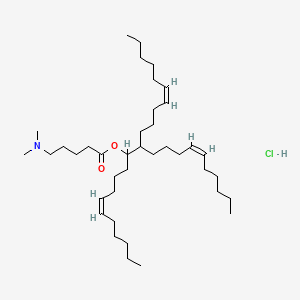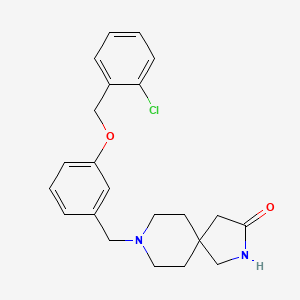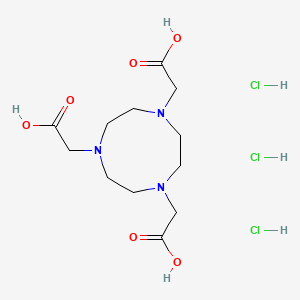
NOTA (trihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of NOTA (trihydrochloride) involves several steps. One method includes reacting 4-methylsulfonyl chloride with diethylenetriamine in the presence of a tosyl group to obtain an intermediate product. This intermediate is then subjected to a substitution reaction with sodium methoxide. Another intermediate is prepared by reacting 4-methylsulfonyl chloride with ethylene glycol. The two intermediates are coupled, followed by a substitution reaction with sulfuric acid. Finally, the product is treated with hydrochloric acid to obtain NOTA (trihydrochloride) .
Industrial Production Methods
Industrial production of NOTA (trihydrochloride) typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in radiopharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
NOTA (trihydrochloride) undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gallium and copper.
Substitution: Reacts with peptides and radionuclides for conjugation purposes.
Common Reagents and Conditions
Chelation: Typically involves metal ions like gallium or copper in aqueous solutions.
Substitution: Uses peptides or radionuclides under mild conditions to form stable conjugates.
Major Products
The major products formed from these reactions are metal ion complexes and peptide-radionuclide conjugates, which are used in radiopharmaceutical applications .
Applications De Recherche Scientifique
NOTA (trihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions.
Biology: Facilitates the study of biological processes through radiolabeling.
Medicine: Employed in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of radiolabeled compounds for various industrial applications
Mécanisme D'action
NOTA (trihydrochloride) exerts its effects through chelation, forming stable complexes with metal ions. These complexes are then used for radiolabeling peptides and other molecules. The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the NOTA structure, forming highly stable chelates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethylphosphinic acid)))
Uniqueness
Compared to DOTA and TRAP, NOTA (trihydrochloride) offers superior chelation properties for certain metal ions, such as gallium and copper. It forms more stable complexes, which are crucial for radiopharmaceutical applications. Additionally, NOTA’s smaller ring size compared to DOTA allows for more efficient chelation .
Propriétés
Formule moléculaire |
C12H24Cl3N3O6 |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C12H21N3O6.3ClH/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21;;;/h1-9H2,(H,16,17)(H,18,19)(H,20,21);3*1H |
Clé InChI |
PDOAXUKFIYFVFO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


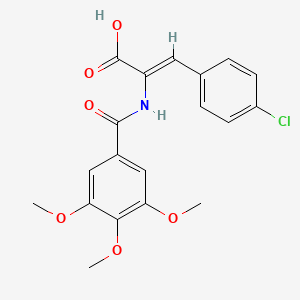

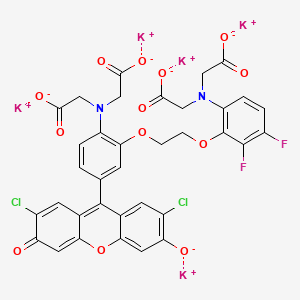
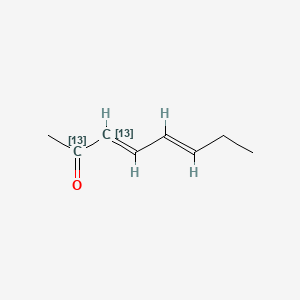
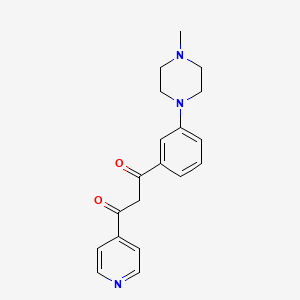
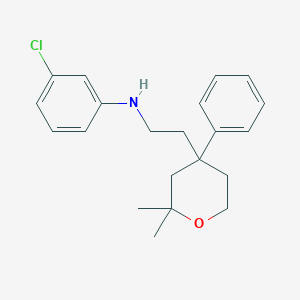
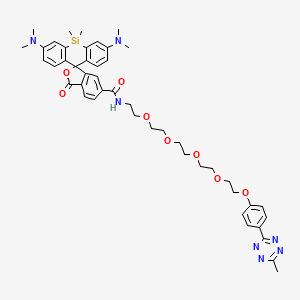
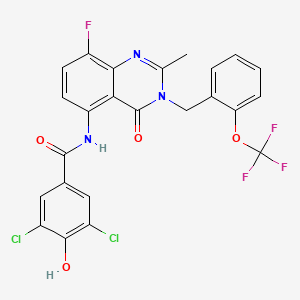
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
